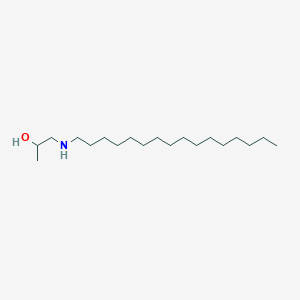
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile: is an organic compound that features a triazeno group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile typically involves the reaction of p-chlorobenzyl chloride with sodium azide to form p-chlorobenzyl azide. This intermediate is then reacted with methylamine to yield the desired triazeno compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazeno group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazeno derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazeno derivatives.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile involves its interaction with cellular targets such as enzymes and receptors. The triazeno group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of cellular events, ultimately affecting cell proliferation and survival.
Comparación Con Compuestos Similares
- p-Chlorobenzyl azide
- p-Methylbenzyl azide
- p-Bromobenzyl azide
Comparison: Compared to these similar compounds, p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile is unique due to the presence of the triazeno group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
65542-22-5 |
|---|---|
Fórmula molecular |
C15H13ClN4 |
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H13ClN4/c1-20(11-13-2-6-14(16)7-3-13)19-18-15-8-4-12(10-17)5-9-15/h2-9H,11H2,1H3 |
Clave InChI |
YMHHKKQNHGYVIT-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




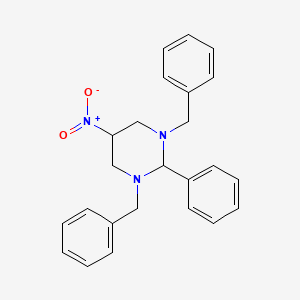

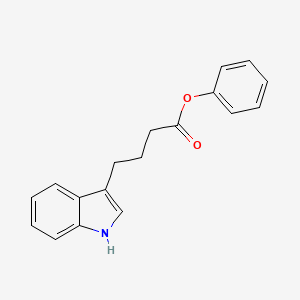
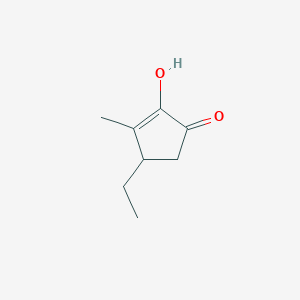
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
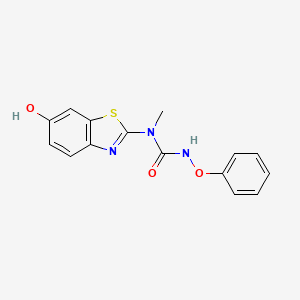
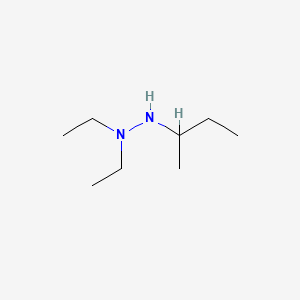
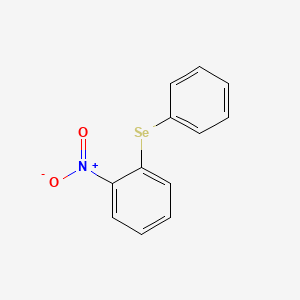
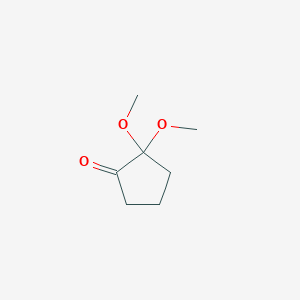
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
